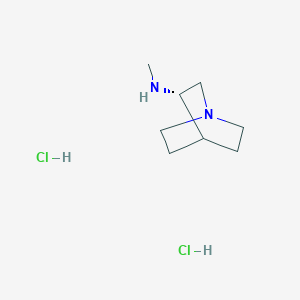
(S)-N-Methylquinuclidin-3-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methylquinuclidin-3-aminedihydrochloride is a chiral quinuclidine derivative This compound is known for its unique structure, which includes a quinuclidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methylquinuclidin-3-aminedihydrochloride typically involves the quaternization of quinuclidine with methyl iodide, followed by the conversion to the dihydrochloride salt. The reaction conditions often include:
Quinuclidine: Starting material.
Methyl iodide: Alkylating agent.
Solvent: Typically anhydrous acetone or ethanol.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, focusing on efficient reaction conditions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-Methylquinuclidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly with halides.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Halides like methyl iodide, solvents like acetone.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-Methylquinuclidin-3-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its role in neurotransmitter modulation.
Medicine: Explored for potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-N-Methylquinuclidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The compound’s effects are mediated through its binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Quinuclidine: The parent compound with a similar ring structure.
N-Methylquinuclidine: A non-chiral analog.
Quinuclidin-3-ol: A hydroxylated derivative.
Uniqueness: (S)-N-Methylquinuclidin-3-aminedihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity
Propiedades
Fórmula molecular |
C8H18Cl2N2 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
(3S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-9-8-6-10-4-2-7(8)3-5-10;;/h7-9H,2-6H2,1H3;2*1H/t8-;;/m1../s1 |
Clave InChI |
DTLYUYLLXSMIRI-YCBDHFTFSA-N |
SMILES isomérico |
CN[C@@H]1CN2CCC1CC2.Cl.Cl |
SMILES canónico |
CNC1CN2CCC1CC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


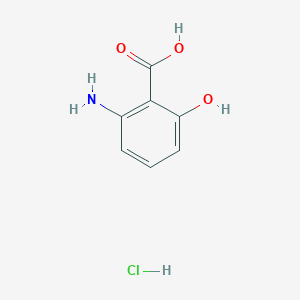
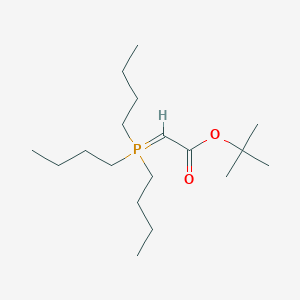
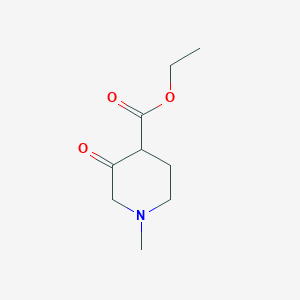


![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)


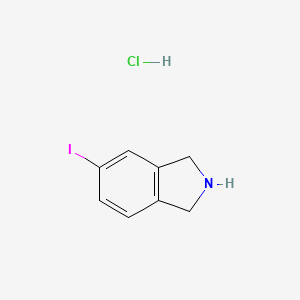
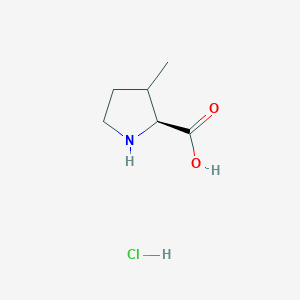
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
